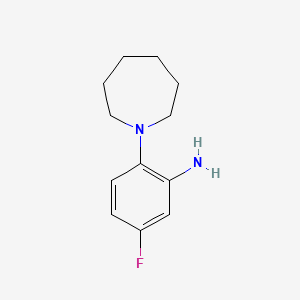

2-(azepan-1-yl)-5-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZSYCIGSXBGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235739 | |

| Record name | 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869943-96-4 | |

| Record name | 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(azepan-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(azepan-1-yl)-5-fluoroaniline. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines known molecular information with predicted values generated from computational models. Detailed experimental protocols for the determination of these key properties are also provided to facilitate laboratory investigation.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and assessment in research and development. The molecular formula of the compound is C₁₂H₁₇FN₂ and it has a molecular weight of 208.28 g/mol . A summary of its known and predicted properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇FN₂ | Publicly available data |

| Molecular Weight | 208.28 g/mol | Calculated |

| Melting Point | Predicted: 45-95 °C | Computational Prediction |

| Boiling Point | Predicted: 320-360 °C | Computational Prediction |

| Aqueous Solubility | Predicted: Low | Computational Prediction |

| pKa (of the conjugate acid) | Predicted: 4.5 - 5.5 | Computational Prediction |

| logP | Predicted: 3.0 - 4.0 | Computational Prediction |

Table 1: Summary of Physicochemical Properties of this compound

Experimental Protocols

To empirically determine the physicochemical properties of this compound, the following standard laboratory procedures are recommended.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[1][2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3][4]

Method: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[1][2]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[3]

-

Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting range.[1][4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[6][7] It is a key physical constant for liquid compounds.

Method: Thiele Tube Method

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube (fusion tube).[8]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[6][8]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9]

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents for uniform heating.[6]

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has equaled the atmospheric pressure.[8][9]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution in the body. The "General Solubility Equation" (GSE) can be used for estimation, which utilizes the melting point and the octanol-water partition coefficient.[10][11]

Method: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water or a relevant buffer solution in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa value indicates the strength of an acid or a base. For an amine, the pKa of its conjugate acid is typically reported.[13] This value is crucial for understanding the ionization state of the compound at different physiological pH values.

Method: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Method: Shake-Flask Method

-

Solvent Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are mixed and allowed to saturate each other.[14]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.[15]

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.[16]

-

Quantification: The concentration of the compound in both the 1-octanol and the aqueous phases is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).[17]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.[15]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for scientific and research applications. While direct experimental data is currently sparse, the presented predicted values offer a valuable starting point for further investigation. The detailed experimental protocols and workflows outlined herein provide a clear path for the empirical determination of these critical parameters, enabling a more complete characterization of this compound for drug discovery and development endeavors.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: An Examination of 2-(Azepan-1-yl)-5-fluoroaniline and its Analogs for Drug Discovery and Development

This technical guide addresses this information gap by providing a comprehensive overview of structurally similar and commercially available analogs. The primary analogs discussed are 2-(azepan-1-yl)-5-(trifluoromethyl)aniline and the parent compound 2-fluoroaniline . The data and experimental protocols presented for these analogs can serve as a valuable reference point for researchers and drug development professionals interested in the synthesis and potential applications of novel fluoroaniline derivatives.

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a fluorine atom to the aniline ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the synthesis, properties, and safety considerations of fluoroaniline derivatives, with a specific interest in the potential characteristics of 2-(azepan-1-yl)-5-fluoroaniline. By examining its close analogs, we can infer potential synthetic routes and handling protocols.

Physicochemical and Structural Data

The structural characteristics and physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing synthetic pathways. The following tables summarize the available data for this compound and its key analogs.

Table 1: Structural and Chemical Identity

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| This compound | Not Assigned | C₁₂H₁₇FN₂ | 208.28 | C1CCN(CC1)C2=C(C=C(C=C2)F)N |

| 2-(azepan-1-yl)-5-(trifluoromethyl)aniline | 858126-26-8[1] | C₁₃H₁₇F₃N₂[1] | 258.28[1] | C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N |

| 2-Fluoroaniline | 348-54-9[2] | C₆H₆FN[2] | 111.12[3][4] | C1=CC=C(C(=C1)N)F[4] |

Table 2: Physicochemical Properties

| Property | 2-(azepan-1-yl)-5-(trifluoromethyl)aniline | 2-Fluoroaniline |

| Physical State | Solid | Liquid[2][3] |

| Appearance | - | Light yellow liquid[2] |

| Melting Point | - | -29 °C[2][5] |

| Boiling Point | - | 182-183 °C[5][6] |

| Density | - | 1.151 g/mL at 25 °C[5][6] |

| Solubility | - | Insoluble in water; soluble in ethanol and ether[2][6] |

| Flash Point | - | 61 °C[2] |

| Vapor Pressure | - | 1 hPa at 20 °C[5][7] |

Theoretical Synthesis and Experimental Workflow

While a specific, validated synthesis protocol for this compound is not published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination.[8][9] This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds.[8][9]

An alternative approach is through nucleophilic aromatic substitution (SNAr), where the fluorine atom on a highly electron-deficient aromatic ring is displaced by a nucleophile, in this case, the secondary amine azepane.[10][11]

The following diagram illustrates a theoretical workflow for the synthesis of this compound via a Buchwald-Hartwig amination.

Caption: Theoretical workflow for the synthesis of this compound.

General Experimental Protocol for Buchwald-Hartwig Amination

The following is a general, hypothetical protocol for the synthesis of the target compound, which would require optimization.

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).

-

Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Anhydrous solvent (e.g., toluene) is added, followed by 2-bromo-4-fluoroaniline and azepane.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Safety and Handling

Detailed safety information for this compound is not available. However, based on its structural components, it should be handled with caution. The safety profiles of 2-fluoroaniline and other trifluoromethylanilines provide a basis for risk assessment.

Table 3: Hazard Information for Analogs

| Hazard | 2-Fluoroaniline | 2-(Trifluoromethyl)aniline |

| GHS Pictograms | Flammable, Corrosive, Acute Toxic, Health Hazard, Environmental Hazard | Flammable, Acute Toxic, Irritant, Health Hazard, Environmental Hazard |

| Hazard Statements | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long lasting effects.[3] | Combustible material. Toxic and/or corrosive. Inhalation, ingestion, or skin contact may cause severe injury or death.[12] |

| Precautionary Statements | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3][13] | Avoid any skin contact. Keep victim calm and warm.[12] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

Potential Applications and Future Directions

While no specific biological activities have been reported for this compound, its structural motifs are present in compounds with a range of pharmacological effects. The fluoroaniline moiety is a key component in various kinase inhibitors and other therapeutic agents. The azepane ring can influence solubility and cell permeability.

Future research on this and similar compounds would involve:

-

Synthesis and Characterization: Development of a reliable and scalable synthetic route and full characterization of the compound's properties.

-

Biological Screening: Screening against a panel of biological targets, such as kinases, ion channels, or G-protein coupled receptors, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to establish SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a comprehensive overview based on available data for analogs of this compound. While information on the target compound is scarce, the data on 2-(azepan-1-yl)-5-(trifluoromethyl)aniline and 2-fluoroaniline offer valuable insights for researchers and professionals in the field of drug discovery and development. The proposed synthetic workflow and safety recommendations provide a solid foundation for the future investigation of this and other novel fluoroaniline derivatives. As with any new chemical entity, thorough characterization and safety evaluation are paramount before its use in further research and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. aarti-industries.com [aarti-industries.com]

- 3. lobachemie.com [lobachemie.com]

- 4. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoroaniline for synthesis 348-54-9 [sigmaaldrich.com]

- 6. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]

- 7. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

Technical Guide: Spectroscopic Data of 2-(azepan-1-yl)-5-fluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific databases and literature has revealed no experimentally determined spectroscopic data (NMR, IR, MS) for 2-(azepan-1-yl)-5-fluoroaniline. The information presented herein is based on predicted data and generalized experimental protocols.

Introduction

This technical guide provides an overview of the predicted spectroscopic properties of this compound. Due to the absence of published experimental data, this document offers theoretical data to aid researchers in the potential identification and characterization of this compound. Furthermore, it outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Compound Information:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.28 g/mol |

| CAS Number | Not assigned |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and should be used as a reference for comparison with experimental data once it becomes available.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 6.7 - 6.9 | m | 1H | Aromatic CH |

| ~ 6.5 - 6.7 | m | 2H | Aromatic CH |

| ~ 3.6 (broad s) | s | 2H | -NH₂ |

| ~ 3.0 - 3.2 | t | 4H | -N-CH₂- (azepane ring) |

| ~ 1.7 - 1.9 | m | 4H | -CH₂- (azepane ring) |

| ~ 1.5 - 1.7 | m | 4H | -CH₂- (azepane ring) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 158 (d) | C-F |

| ~ 140 - 142 | C-NH₂ |

| ~ 130 - 132 | C-N (azepane) |

| ~ 115 - 117 (d) | Aromatic CH |

| ~ 110 - 112 (d) | Aromatic CH |

| ~ 105 - 107 (d) | Aromatic CH |

| ~ 50 - 52 | -N-CH₂- (azepane ring) |

| ~ 27 - 29 | -CH₂- (azepane ring) |

| ~ 26 - 28 | -CH₂- (azepane ring) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1620 - 1580 | Strong | N-H bend (scissoring) and C=C stretch (aromatic) |

| ~ 1500 - 1450 | Medium | C=C stretch (aromatic) |

| ~ 1250 - 1200 | Strong | C-N stretch (aromatic amine) and C-F stretch |

| ~ 1100 - 1000 | Medium | C-N stretch (aliphatic amine) |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ (Molecular Ion) |

| 193 | 40 | [M - CH₃]⁺ |

| 180 | 30 | [M - C₂H₄]⁺ |

| 165 | 25 | [M - C₃H₇]⁺ |

| 135 | 60 | [M - C₅H₁₀N]⁺ |

| 109 | 50 | [C₆H₄FN]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

-

Sample Preparation:

-

For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).

-

-

Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically keeps the molecular ion intact.

-

Data Acquisition:

-

Inject the sample into the chromatograph. The compound will be separated from any impurities before entering the mass spectrometer.

-

The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments. The specific m/z range will depend on the expected molecular weight of the compound.

-

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized or isolated chemical compound.

Caption: General workflow for the characterization of a chemical compound.

References

A Technical Guide to the Solubility and Stability of 2-(azepan-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and chemical stability of the novel small molecule, 2-(azepan-1-yl)-5-fluoroaniline. While specific experimental data for this compound is not publicly available, this document outlines established experimental protocols, including the shake-flask method for solubility and forced degradation studies for stability, which are industry standards for characterizing drug candidates. This guide is intended to provide a foundational framework for researchers to design and execute robust experimental plans for the evaluation of this compound.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its development as a potential therapeutic agent. Poor aqueous solubility can impede formulation development and lead to low bioavailability, while chemical instability can result in the loss of potency and the formation of potentially toxic degradation products. This guide details the standard experimental procedures for assessing these key attributes.

Solubility Assessment

Aqueous solubility is a fundamental physicochemical property that influences a drug's absorption and distribution. The following section details a standard protocol for determining the thermodynamic solubility of this compound.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile of this compound in various aqueous media. These values are for illustrative purposes to guide researchers in data presentation.

| Solvent/Medium | pH | Temperature (°C) | Illustrative Solubility (µg/mL) |

| Deionized Water | 7.0 | 25 | 15.2 |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 25.8 |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | > 500 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 30.5 |

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specified aqueous medium.

Materials:

-

This compound (solid)

-

Selected aqueous media (e.g., deionized water, PBS)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.[3][4]

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation. Forced degradation studies are conducted to accelerate the degradation of a compound under various stress conditions.[5][6]

Illustrative Stability Data (Forced Degradation)

The following table provides an example of how to present data from a forced degradation study of this compound. The percentage of degradation is hypothetical.

| Stress Condition | Reagent/Condition | Time (hours) | Illustrative Degradation (%) | Number of Degradants Observed |

| Acid Hydrolysis | 0.1 M HCl | 24 | 12.5 | 2 |

| Base Hydrolysis | 0.1 M NaOH | 24 | 8.2 | 1 |

| Oxidation | 3% H₂O₂ | 24 | 18.7 | 3 |

| Thermal | 60°C | 48 | 5.1 | 1 |

| Photolytic | ICH Q1B Option 2 | - | 22.3 | 4 |

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines[7][8]

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the solution at room temperature or an elevated temperature for a set duration. Neutralize the solution prior to analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to a high temperature (e.g., 60°C) in a temperature-controlled oven for a specified time.

-

Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines, which specify exposure to not less than 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet radiation.[7][8] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of a compound.

Logical Relationship in Drug Development

Caption: Relationship between solubility, stability, and drug development.

References

- 1. enamine.net [enamine.net]

- 2. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. ijrpp.com [ijrpp.com]

- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Technical Guide to the Potential Medicinal Chemistry Applications of the 2-(Azepan-1-yl)-5-fluoroaniline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. The compound 2-(azepan-1-yl)-5-fluoroaniline, while not extensively documented in current literature, presents a compelling scaffold for drug discovery. It combines two moieties of significant interest: a fluoroaniline core and a saturated seven-membered azepane ring. This technical guide will explore the potential applications of this scaffold by dissecting the established roles of its constituent parts in medicinal chemistry. We will delve into the physicochemical and pharmacological advantages conferred by both the fluoroaniline and azepane groups, propose hypothetical therapeutic targets, provide generalized experimental protocols for synthesis and evaluation, and present data on related structures to underscore the potential of this compound class.

The Fluoroaniline Moiety: A Privileged Scaffold in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and physicochemical properties.[1] The fluorine atom, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] The fluoroaniline moiety, in particular, serves as a versatile building block in numerous approved drugs and clinical candidates, often acting as a key pharmacophore for interaction with biological targets.

Key Attributes of the Fluoroaniline Moiety:

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing interactions with target proteins and improving oral bioavailability by altering ionization states at physiological pH.

-

Enhanced Metabolic Stability: Fluorine substitution at positions susceptible to oxidative metabolism (e.g., para-position) can block these sites, thereby increasing the metabolic half-life of a drug.[1]

-

Increased Binding Affinity: The polar C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with protein backbones or side chains, enhancing binding affinity and potency.

-

Improved Membrane Permeability: Selective fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]

Fluoroanilines are integral components of many kinase inhibitors, where the aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

Table 1: Examples of Biologically Active Fluoroaniline Derivatives

| Compound Class/Example | Target(s) | Biological Activity/Significance |

| Fluoro-substituted Quinones | B-raf protein | A derivative, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[3][4]benzoquinone, showed potent cytotoxicity against A375 melanoma cells with an LC50 of 12.25 µg/mL.[5] |

| (E)-6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole Derivatives | Not Specified | Synthesized and showed moderate antimicrobial and in vitro anti-inflammatory activity.[6] |

| 4-Fluoroaniline | Intermediate | A crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, valued for the enhanced reactivity and unique properties it imparts.[7][8] |

The Azepane Ring: A Scaffold for Diverse Therapeutic Targets

The azepane ring, a seven-membered saturated heterocycle, is a structural feature found in over 20 FDA-approved drugs.[9] Its conformational flexibility and ability to project substituents in diverse vectors make it a valuable scaffold for optimizing ligand-receptor interactions. Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[3][9]

Key Attributes of the Azepane Moiety:

-

Structural Diversity: The non-planar, flexible nature of the azepane ring allows it to adopt various low-energy conformations, enabling it to fit into complex binding pockets.

-

Improved Physicochemical Properties: As a saturated heterocycle, it can increase the three-dimensional character (sp3 content) of a molecule, which is often correlated with improved solubility, metabolic stability, and overall clinical success.

-

Versatile Substitution: The nitrogen atom and multiple carbon positions can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of FDA-Approved Drugs Containing an Azepane Moiety

| Drug Name | Therapeutic Area | Mechanism of Action |

| Benazepril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Lenacapavir | Antiviral (HIV) | HIV-1 Capsid Inhibitor |

| Gefitinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |

| Bazedoxifene | Osteoporosis | Selective Estrogen Receptor Modulator (SERM) |

Synergistic Potential and Hypothetical Applications of this compound

The combination of the fluoroaniline and azepane moieties within a single scaffold suggests significant potential for developing novel therapeutics, particularly in the realm of kinase inhibition. The fluoroaniline portion can serve as the "hinge-binding" element, while the azepane ring can occupy a hydrophobic pocket and provide vectors for further optimization to enhance potency and selectivity.

Hypothetical Target: Tyrosine Kinases in Oncology

Many receptor tyrosine kinases (e.g., EGFR, VEGFR, TrkA/B/C) are validated targets in oncology.[10] A molecule based on the this compound scaffold could be designed to be a Type I or Type II kinase inhibitor.

Below is a conceptual diagram of a generic tyrosine kinase signaling pathway that could be targeted.

Caption: Hypothetical Tyrosine Kinase Signaling Pathway Inhibition.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methodologies for N-arylation of amines.

Reaction Scheme:

1,2-Difluoro-4-nitrobenzene + Azepane → 1-(5-Fluoro-2-nitrophenyl)azepane 1-(5-Fluoro-2-nitrophenyl)azepane → this compound

Step 1: Nucleophilic Aromatic Substitution

-

Materials: 1,2-difluoro-4-nitrobenzene, Azepane, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO, add azepane (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 1-(5-fluoro-2-nitrophenyl)azepane, by column chromatography on silica gel.

-

Step 2: Reduction of the Nitro Group

-

Materials: 1-(5-fluoro-2-nitrophenyl)azepane, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

To a suspension of 1-(5-fluoro-2-nitrophenyl)azepane (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.5 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 2-4 hours).

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound. Further purification may be performed by column chromatography if necessary.

-

General Protocol for a Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a generalized time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC₅₀) of a test compound.

-

Materials: Kinase of interest, Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, test compound (e.g., this compound), assay buffer.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

-

In a 384-well microplate, add the test compound dilutions.

-

Add a pre-mixed solution of the kinase and the Eu-labeled antibody to all wells.

-

Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel small molecule inhibitor.

Caption: Drug Discovery Workflow for a Novel Scaffold.

Conclusion

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]

- 4. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalofchemistry.org [journalofchemistry.org]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 2-(Azepan-1-yl)-5-fluoroaniline Derivatives: An Uncharted Territory in Drug Discovery

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address unmet medical needs. While the incorporation of a fluorine atom and an aniline core are common strategies in medicinal chemistry to enhance pharmacological properties, a comprehensive review of the scientific literature and patent databases reveals a significant knowledge gap concerning the biological activities of 2-(azepan-1-yl)-5-fluoroaniline derivatives. Despite extensive searches, no specific data on the biological evaluation, experimental protocols, or associated signaling pathways for this particular class of compounds are publicly available.

The absence of published research on this compound derivatives indicates that this chemical space remains largely unexplored. This presents both a challenge and an opportunity for the drug discovery community. The challenge lies in the lack of foundational data to guide research efforts. However, the opportunity resides in the potential for discovering novel biological activities and mechanisms of action associated with this unique structural motif.

The Rationale for Interest: A Hypothetical Exploration

The structural features of this compound suggest several avenues for potential biological activity. The fluoroaniline moiety is a well-established pharmacophore found in numerous approved drugs, contributing to improved metabolic stability, binding affinity, and bioavailability. The azepane ring, a seven-membered saturated heterocycle, offers a flexible and lipophilic substituent that can influence receptor binding and pharmacokinetic profiles.

Based on the activities of structurally related compounds, one could hypothesize potential applications for this compound derivatives in several therapeutic areas:

-

Oncology: Fluoroaniline derivatives have been investigated as kinase inhibitors and cytotoxic agents. The specific substitution pattern of the target compounds could confer selectivity for particular cancer-related targets.

-

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the azepane ring might facilitate blood-brain barrier penetration, making these compounds candidates for neurological targets.

-

Infectious Diseases: Aniline derivatives have a history of investigation as antimicrobial agents.

A Call for Future Investigation: Forging a Path Forward

Given the current void in the scientific literature, a systematic investigation into the biological activities of this compound derivatives is warranted. A logical starting point would be the synthesis of a focused library of these compounds with variations in the aniline ring and azepane moiety.

A proposed workflow for such an investigation is outlined below:

A Technical Guide to Substituted Fluoroanilines: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of substituted fluoroanilines, a critical class of compounds in modern medicinal chemistry and materials science. This document details their synthesis, physicochemical properties, and notable applications, with a particular focus on their role in the development of targeted cancer therapies.

Core Concepts: The Significance of Fluorine Substitution

The strategic incorporation of fluorine atoms into aniline scaffolds profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. The high electronegativity of fluorine can alter the pKa of the amino group, affecting its ionization state at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the in vivo half-life of drug candidates. These unique characteristics have made substituted fluoroanilines invaluable building blocks in the design of novel therapeutics.

Physicochemical and Spectroscopic Data of Fluoroaniline Isomers

The following tables summarize key quantitative data for the three primary isomers of fluoroaniline, providing a comparative reference for researchers.

Table 1: Physicochemical Properties of Fluoroaniline Isomers

| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |

| CAS Number | 348-54-9[1] | 372-19-0[2] | 371-40-4[3] |

| Molecular Formula | C6H6FN[1] | C6H6FN[2] | C6H6FN[3] |

| Molecular Weight | 111.12 g/mol [4] | 111.12 g/mol [5] | 111.12 g/mol [6] |

| Boiling Point | 182-183 °C[7] | 186 °C[8] | 187 °C[9] |

| Melting Point | -29 °C[1] | -2 °C[8] | -1.9 °C[3] |

| Density | 1.151 g/mL at 25 °C[7] | 1.156 g/mL at 25 °C[8] | 1.173 g/mL at 25 °C[9] |

| Refractive Index (n20/D) | 1.544[7] | 1.542[8] | 1.539[9] |

| pKa (conjugate acid) | 3.2 at 25 °C[4] | 3.5 at 25 °C[2] | 4.65 at 25 °C[6] |

| Water Solubility | 17 g/L[10] | 8 g/L (calculated)[2] | 33 g/L at 20 °C[6] |

Table 2: Spectroscopic Data of Fluoroaniline Isomers

| Isomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 2-Fluoroaniline | 3.68 (s, 2H), 6.77 (d, J=8 Hz, 2H), 6.89 (t, J=7.3 Hz, 1H), 7.28 (t, J=7.3 Hz, 2H)[11] | 115.24, 118.76, 129.43, 146.59[11] | Data not readily available in a comparable format |

| 3-Fluoroaniline | 7.06 (t, 1H), 6.56-6.23 (m, 3H), 3.64 (s, 2H)[12] | Data not readily available in a comparable format | Data not readily available in a comparable format |

| 4-Fluoroaniline | 3.60 (s, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H), 6.89 (t, J=8.0 Hz, 2H)[11] | 115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz)[11] | Data not readily available in a comparable format |

Experimental Protocols: Synthesis of Substituted Fluoroanilines and Derivatives

The synthesis of substituted fluoroanilines typically involves the reduction of the corresponding fluorinated nitroaromatics. Below are representative experimental protocols for the synthesis of a generic substituted fluoroaniline and the drug Sorafenib, which features a substituted fluoroaniline moiety.

General Synthesis of a Substituted Fluoroaniline via Catalytic Hydrogenation

This procedure outlines a common method for the reduction of a substituted fluoronitrobenzene to the corresponding fluoroaniline.

Workflow for the Synthesis of a Substituted Fluoroaniline

References

- 1. aarti-industries.com [aarti-industries.com]

- 2. 3-Fluoroaniline | 372-19-0 [chemicalbook.com]

- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 4. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]

- 8. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. 3-Fluoroaniline(372-19-0) 13C NMR spectrum [chemicalbook.com]

Safety and Handling Guidelines for 2-(azepan-1-yl)-5-fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of safety and handling guidelines for 2-(azepan-1-yl)-5-fluoroaniline based on available data for this compound and structurally related aromatic amines. Due to the limited specific data for this compound, these guidelines should be considered as a starting point for a thorough risk assessment. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction

This compound is a substituted aniline derivative. Aromatic amines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] While specific toxicological data for this compound is limited, the well-documented hazards of aniline and its derivatives necessitate a cautious approach to its handling.[3][4] This guide summarizes the known information and provides extrapolated safety and handling recommendations based on the broader class of aromatic amines.

Physicochemical Properties

| Property | This compound | Aniline (for comparison) | 2-Fluoroaniline (for comparison) |

| Molecular Formula | C12H17FN2 | C6H7N | C6H6FN |

| Molecular Weight | 208.28 g/mol | 93.13 g/mol | 111.12 g/mol [5] |

| Appearance | Not specified | Colorless to brown oily liquid | Clear liquid with a mild sweet odor[5] |

| Melting Point | Not specified | -6 °C | -19.3 °F[5] |

| Boiling Point | Not specified | 184.1 °C | 347 °F at 760 mmHg[5] |

| Flash Point | Not specified | 70 °C | 140 °F[5] |

| Solubility | Not specified | Soluble in water | Sinks in and mixes slowly with water[5] |

Hazard Identification and Toxicological Profile

Aromatic amines, as a class, are known for their potential toxicity.[3] The primary hazards associated with aniline and its derivatives include:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7]

-

Carcinogenicity: Aniline is classified as a Group 2A carcinogen (probably carcinogenic to humans) by the IARC.[8] Many aniline derivatives are known or suspected carcinogens.[3]

-

Methemoglobinemia: A key toxic effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[3]

-

Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[6][7]

-

Organ Toxicity: Long-term exposure may cause damage to organs, particularly the spleen.[8]

The toxicity of substituted anilines can be influenced by the nature and position of the substituents on the aromatic ring.[9][10]

Metabolic Activation and Carcinogenicity

The carcinogenicity of aromatic amines is linked to their metabolic activation in the body. The primary route involves N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines. These intermediates can be further activated to reactive electrophiles that can bind to DNA, leading to mutations and potentially cancer.[11][12][13]

Safety and Handling Precautions

Given the potential hazards, strict safety protocols must be followed when handling this compound and other aromatic amines.

Engineering Controls

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[14]

-

Containment: For highly hazardous operations, a glove box may be necessary.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves may offer limited protection and should be changed frequently.[15]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.[14]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Hygiene Practices

-

Avoid inhalation, ingestion, and contact with skin and eyes.[16]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[16]

-

Do not eat, drink, or smoke in the laboratory.[6]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[15] Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amine waste is typically considered hazardous.

Emergency Procedures

Experimental Protocols for Safety Assessment

Due to the lack of specific data, a tiered approach to toxicity testing is recommended for this compound.

In Vitro Toxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To assess the mutagenic potential of the compound.

-

Methodology: Various strains of Salmonella typhimurium and Escherichia coli are exposed to different concentrations of the test substance, with and without metabolic activation (S9 fraction). The number of revertant colonies is counted and compared to a negative control. An increase in revertant colonies indicates mutagenic potential.

-

-

In Vitro Micronucleus Test:

-

Objective: To detect chromosomal damage.

-

Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the test substance. After an appropriate incubation period, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

-

Acute Toxicity Studies

Should in vitro tests indicate potential toxicity, limited in vivo studies may be warranted.

-

Acute Oral Toxicity - Up-and-Down-Procedure (OECD TG 425): [17]

-

Objective: To determine the acute oral lethal dose (LD50).

-

Methodology: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This sequential dosing allows for an estimation of the LD50 with a reduced number of animals compared to traditional methods.[17] Observations for signs of toxicity are made for up to 14 days.

-

Conclusion

While specific safety data for this compound is not publicly available, its structural similarity to other hazardous aromatic amines warrants a high degree of caution during handling. The information and guidelines presented in this technical guide, derived from data on analogous compounds, are intended to assist researchers, scientists, and drug development professionals in establishing safe laboratory practices. A thorough, compound-specific risk assessment should always be performed before commencing any experimental work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Aniline - Wikipedia [en.wikipedia.org]

- 9. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. Metabolic activation routes of arylamines and their genotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sdfine.com [sdfine.com]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. epa.gov [epa.gov]

commercial suppliers of 2-(azepan-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(azepan-1-yl)-5-fluoroaniline is a fluorinated aromatic amine containing a seven-membered azepane ring. Its structural motif suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, and potential biological significance based on analogous structures. The information presented herein is intended to facilitate further research and development involving this compound.

Commercial Availability

In contrast, several structurally related analogs are commercially available and are listed in the table below for reference and comparison.

| Compound Name | CAS Number | Notes |

| 2-(azepan-1-yl)-5-(trifluoromethyl)aniline | 858126-26-8 | Commercially available from various suppliers. |

| 2-(azepan-1-yl)-5-chloroaniline | 710301-04-5 | Commercially available from various suppliers.[1] |

| 2-(azepan-1-yl)-5-bromoaniline | Not assigned | Listed in some chemical databases, but commercial availability is not confirmed.[2] |

Synthesis of this compound

Given the lack of commercial sources, the synthesis of this compound is a necessary step for its investigation. A plausible and efficient synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely used for the formation of C-N bonds.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The recommended synthetic pathway involves the coupling of a suitable aryl halide, such as 2-bromo-5-fluoroaniline, with azepane in the presence of a palladium catalyst and a phosphine ligand.

A general workflow for this synthesis is depicted below:

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-bromo-5-fluoroaniline (1.0 equiv)

-

Azepane (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry, oven-dried Schlenk flask, add 2-bromo-5-fluoroaniline, Pd₂(dba)₃, and BINAP.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by azepane and sodium tert-butoxide.

-

Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Potential Applications and Biological Relevance

While the specific biological activity of this compound has not been reported, the structural motif is present in molecules with interesting pharmacological properties. Analogous compounds have been investigated as inhibitors of key therapeutic targets.

Glycine Transporter 1 (GlyT1) Inhibition

Derivatives of 2-(azepan-1-yl)aniline have been identified as inhibitors of the glycine transporter 1 (GlyT1).[3] GlyT1 is responsible for the reuptake of glycine in the central nervous system and is a target for the treatment of schizophrenia and other neurological disorders. Inhibition of GlyT1 increases synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors.

Mer/c-Met Dual Inhibition in Oncology

Recent studies have explored 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met receptor tyrosine kinases.[4] Both Mer and c-Met are implicated in tumor growth, metastasis, and drug resistance in various cancers. Dual inhibition of these pathways presents a promising strategy for cancer therapy.

The potential involvement of a this compound derivative in a cancer-related signaling pathway is illustrated below.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.28 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 208.13757 g/mol |

| Monoisotopic Mass | 208.13757 g/mol |

| Topological Polar Surface Area | 29.2 Ų |

| Heavy Atom Count | 15 |

Conclusion

This compound represents a novel chemical entity with potential for further exploration in drug discovery and materials science. Although not commercially available, this guide provides a practical synthetic route to enable its synthesis and investigation. The structural similarity to known bioactive molecules, particularly inhibitors of GlyT1 and Mer/c-Met kinases, suggests promising avenues for future research into its pharmacological properties. This document serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

- 1. 710301-04-5|2-(Azepan-1-yl)-5-chloroaniline|BLD Pharm [bldpharm.com]

- 2. 2-azepan-1-yl-5-bromoaniline CAS#: [m.chemicalbook.com]

- 3. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed laboratory protocols for the synthesis of 2-(azepan-1-yl)-5-fluoroaniline, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the key intermediate, 1-(4-fluoro-2-nitrophenyl)azepane, followed by the reduction of the nitro group to yield the final aniline product. This document offers comprehensive experimental procedures, data presentation in tabular format, and visual representations of the synthetic workflow.

Introduction

This compound is a synthetic intermediate that incorporates a fluoroaniline moiety and an azepane ring. Fluoroanilines are prevalent in pharmaceuticals due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability and binding affinity. The azepane ring provides a seven-membered saturated heterocyclic scaffold, which can impart desirable conformational properties to drug candidates. The following protocols outline a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Synthesis Overview

The synthesis of this compound is accomplished in two sequential steps:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of 1-(4-fluoro-2-nitrophenyl)azepane from 1,4-difluoro-2-nitrobenzene and azepane.

-

Step 2: Nitro Group Reduction - Conversion of 1-(4-fluoro-2-nitrophenyl)azepane to this compound via catalytic hydrogenation.

A visual representation of this synthetic workflow is provided below.

Application Notes and Protocols: Synthesis of 2-(azepan-1-yl)-5-fluoroaniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the probable reaction mechanism and a generalized experimental protocol for the synthesis of 2-(azepan-1-yl)-5-fluoroaniline. This compound is synthesized via a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals and other bioactive molecules.[1][2] The protocol herein is based on established methodologies for the Buchwald-Hartwig amination of aryl halides with cyclic secondary amines.

Introduction

The formation of aryl amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The Buchwald-Hartwig amination has emerged as a versatile and efficient method for constructing C(sp²)–N bonds, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1] This reaction utilizes a palladium catalyst, typically in conjunction with a phosphine-based ligand, to couple an aryl halide or triflate with an amine in the presence of a base.[3] The synthesis of this compound from a suitable 2-halo-4-fluoroaniline and azepane serves as a practical example of this important transformation.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered around a palladium complex. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-4-fluoroaniline) in an oxidative addition step to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (azepane) coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for optimal yield and purity.

Materials:

-

2-Bromo-4-fluoroaniline (or other suitable 2-halo-4-fluoroaniline)

-

Azepane

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos, or a biaryl phosphine ligand)[2]

-

Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., potassium phosphate)

-

Anhydrous toluene or other suitable solvent (e.g., dioxane)

-

Anhydrous, inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

-

Reagent Addition: Add the anhydrous solvent, followed by the 2-bromo-4-fluoroaniline and azepane.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table presents hypothetical yet plausible data for the synthesis of this compound based on typical Buchwald-Hartwig amination reactions.

| Parameter | Value |

| Starting Materials | |

| 2-Bromo-4-fluoroaniline | 1.0 mmol |

| Azepane | 1.2 mmol |

| Catalyst System | |

| Palladium Precursor | 0.02 mmol (2 mol%) |

| Ligand | 0.04 mmol (4 mol%) |

| Base (NaOtBu) | 1.4 mmol |

| Reaction Conditions | |

| Solvent (Toluene) | 5 mL |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

| Results | |

| Product Yield (Isolated) | 75-90% |

| Purity (by HPLC) | >95% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient route for the synthesis of this compound. The reaction is highly modular, and the conditions can be optimized by screening different catalysts, ligands, bases, and solvents to achieve high yields and purity. These application notes offer a foundational understanding and a practical starting point for researchers engaged in the synthesis of this and structurally related compounds.

References

- 1. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]

- 2. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Azepan-1-yl)-5-fluoroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)-5-fluoroaniline is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activity. Its unique electronic and steric properties, arising from the electron-withdrawing fluorine atom and the bulky, saturated azepane ring, make it a key component in the development of targeted therapeutics, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyridopyrimidine derivatives, a core structure found in numerous approved and investigational drugs. The protocols provided are adapted from established synthetic routes for potent MEK inhibitors, demonstrating the utility of this building block in accessing medicinally relevant chemical space.

Key Applications

The primary application of this compound lies in its role as a nucleophile in cross-coupling reactions. The aniline moiety readily participates in reactions such as Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr), allowing for the formation of crucial carbon-nitrogen bonds. This makes it an ideal building block for the synthesis of:

-